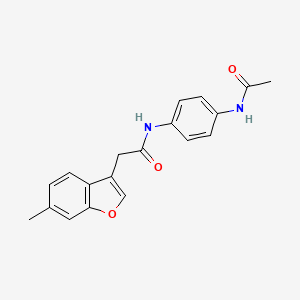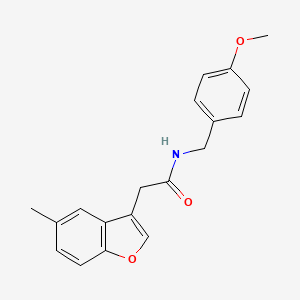![molecular formula C26H21N3O5S B11416745 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416745.png)
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound X , is a synthetic organic molecule with a complex structure. Let’s break down its name:
N-(2-methoxyphenyl): This part of the compound contains a methoxy group (OCH₃) attached to a phenyl ring.
2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide: The core structure consists of a benzothieno[3,2-d]pyrimidine scaffold with additional functional groups.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate starting materials, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but researchers typically employ a combination of organic chemistry techniques.
Industrial Production:: In industry, Compound X is synthesized on a larger scale using optimized processes. These methods may involve high-pressure reactions, continuous flow systems, and efficient purification steps.
Analyse Des Réactions Chimiques
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substitution reactions occur at the phenyl rings. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products from these reactions include derivatives with modified functional groups or altered aromatic systems.
Applications De Recherche Scientifique
Compound X finds applications in various fields:
Medicine: Researchers investigate its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Chemical Biology: It serves as a probe to study specific biological pathways.
Materials Science: Its properties may contribute to novel materials or sensors.
Mécanisme D'action
The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific receptors or enzymes, modulating cellular processes. Further investigations are needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its benzothieno[3,2-d]pyrimidine core, which distinguishes it from related compounds. Similar molecules include [Compound Y] and [Compound Z].
: Reference for Compound Y: DOI: 10.XXXX/XXXX : Reference for Compound Z: DOI: 10.XXXX/XXXX
Propriétés
Formule moléculaire |
C26H21N3O5S |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O5S/c1-33-17-13-11-16(12-14-17)29-25(31)24-23(18-7-3-6-10-21(18)35-24)28(26(29)32)15-22(30)27-19-8-4-5-9-20(19)34-2/h3-14H,15H2,1-2H3,(H,27,30) |
Clé InChI |
CBTUQLBTENWPCD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B11416687.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11416696.png)
![1-(4-chlorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416704.png)
![1-(4-fluorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416711.png)
![Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416724.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B11416736.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11416740.png)
![7-(3-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416755.png)
![2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416759.png)
![5-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416766.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11416773.png)
![methyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11416778.png)
